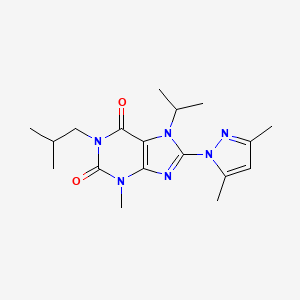

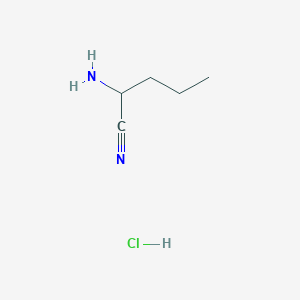

2-Aminopentanenitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminopentanenitrile hydrochloride is a chemical compound with the CAS Number: 111013-52-6 . It has a molecular weight of 134.61 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H10N2.ClH/c1-2-3-5(7)4-6;/h5H,2-3,7H2,1H3;1H . This indicates the connectivity and hydrogen count of its atoms . Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Aminobutanenitrile Derivatives

2-Aminopentanenitrile hydrochloride serves as a precursor or intermediate in the synthesis of various compounds. For example, Capon et al. (2020) discuss an improved synthesis method for 4-aminobutanenitrile, a compound with significant applications in creating therapeutics for neurological disorders such as Parkinson’s and Alzheimer’s diseases. The study highlights the use of hydrochloride salts for stabilizing sensitive intermediates, indicating a similar potential application for this compound in synthesizing industrially and pharmaceutically relevant compounds (Capon, Avery, Purdey, & Abell, 2020).

Biocatalysis and Metabolic Engineering

In the realm of metabolic engineering, this compound can be utilized in designing pathways for the production of biofuels and biochemicals. Cann and Liao (2009) explored the synthesis of pentanol isomers through engineered microorganisms, demonstrating the potential of metabolic pathways in creating compounds with applications as biofuels. While this study focuses on pentanol, the methodologies could be adapted for synthesizing aminonitrile derivatives, showcasing the broader applicability of this compound in renewable energy and chemical production (Cann & Liao, 2009).

Novel Catalytic Processes

Research on catalysis often involves the development of new methods for selective functional group transformations. Yoshida et al. (2012) reported on the chemoselective acylation of diol derivatives, a process that could be relevant for derivatives of this compound. This study illustrates the importance of molecular recognition in catalyst design, potentially guiding the development of novel catalytic systems for the selective modification of aminonitrile derivatives (Yoshida, Shigeta, Furuta, & Kawabata, 2012).

Antioxidant and Antibacterial Studies

The study by Ejidike and Ajibade (2015) on metal(II) complexes of Schiff base ligands derived from aminonitrile compounds sheds light on the potential biomedical applications of this compound derivatives. Such compounds exhibit significant antioxidant and antibacterial activities, suggesting that this compound could serve as a building block in designing new therapeutic agents (Ejidike & Ajibade, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-aminopentanenitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-2-3-5(7)4-6;/h5H,2-3,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZCPMSGTGJHJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)

![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)

![2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B2711407.png)

![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)

![9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711411.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)

![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)